molecular formula C15H39NO3Si3 B14704407 Nitrilotris(ethyleneoxy)tris(trimethylsilane) CAS No. 20836-42-4

Nitrilotris(ethyleneoxy)tris(trimethylsilane)

Cat. No.: B14704407
CAS No.: 20836-42-4
M. Wt: 365.73 g/mol
InChI Key: HENDLKHWFJNWGE-UHFFFAOYSA-N
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Description

Nitrilotris(ethyleneoxy)tris(trimethylsilane) is a complex organosilicon compound with the molecular formula C15H39NO3Si3 This compound is characterized by the presence of three trimethylsilane groups attached to a central nitrogen atom through ethyleneoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitrilotris(ethyleneoxy)tris(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with a suitable nitrogen-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.

Industrial Production Methods

Industrial production of Nitrilotris(ethyleneoxy)tris(trimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Nitrilotris(ethyleneoxy)tris(trimethylsilane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler organosilicon compounds.

    Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can produce a variety of functionalized organosilicon compounds.

Scientific Research Applications

Nitrilotris(ethyleneoxy)tris(trimethylsilane) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the modification of biomolecules and in the development of novel biomaterials.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Nitrilotris(ethyleneoxy)tris(trimethylsilane) involves its interaction with specific molecular targets and pathways. The trimethylsilane groups can interact with various functional groups in target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyl)amine: This compound has a similar structure but lacks the ethyleneoxy linkages.

    Triethanolamine, 3TMS derivative: Another related compound with different functional groups attached to the nitrogen atom.

Uniqueness

Nitrilotris(ethyleneoxy)tris(trimethylsilane) is unique due to the presence of ethyleneoxy linkages, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with target molecules are required.

Properties

CAS No.

20836-42-4

Molecular Formula

C15H39NO3Si3

Molecular Weight

365.73 g/mol

IUPAC Name

2-trimethylsilyloxy-N,N-bis(2-trimethylsilyloxyethyl)ethanamine

InChI

InChI=1S/C15H39NO3Si3/c1-20(2,3)17-13-10-16(11-14-18-21(4,5)6)12-15-19-22(7,8)9/h10-15H2,1-9H3

InChI Key

HENDLKHWFJNWGE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCN(CCO[Si](C)(C)C)CCO[Si](C)(C)C

Origin of Product

United States

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